molecular formula C108H93Cl4N29O8 B13388222 Cephalosporinase CAS No. 9012-26-4

Cephalosporinase

Katalognummer: B13388222
CAS-Nummer: 9012-26-4
Molekulargewicht: 2066.9 g/mol
InChI-Schlüssel: ZSJYLJDUCRBLEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cephalosporinase is a class of bacterial enzyme, specifically a beta-lactamase , that hydrolyzes and inactivates the beta-lactam ring in cephalosporin antibiotics, conferring resistance . These enzymes are primarily categorized as either AmpC-type cephalosporinases (typically chromosomally encoded but also found on plasmids) or extended-spectrum beta-lactamases (ESBLs) . Their activity renders bacteria resistant to a wide range of penicillins and cephalosporins, making them a critical subject of study in the field of antimicrobial resistance (AMR) . The primary research value of cephalosporinase lies in investigating the molecular mechanisms of antibiotic resistance in Gram-negative bacteria such as Escherichia coli , Klebsiella pneumoniae , Enterobacter spp. , and Pseudomonas aeruginosa . Researchers utilize this reagent to study the induction and derepression of the ampC gene , which can lead to high-level, constitutive enzyme production and treatment failures . Furthermore, it is essential for surveillance and monitoring the emergence and spread of resistant strains in clinical, environmental, and One Health contexts, including wildlife and livestock . It also plays a key role in the development and testing of novel beta-lactamase inhibitors and next-generation antibiotics designed to overcome enzyme-mediated resistance . This product is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use . Key Research Applications: - Study of bacterial resistance mechanisms to beta-lactam antibiotics. - Enzymatic characterization of hydrolysis kinetics and substrate profiles. - Evaluation of new compounds for beta-lactamase inhibitory activity. - Antimicrobial resistance (AMR) surveillance and molecular epidemiology.

Eigenschaften

CAS-Nummer

9012-26-4

Molekularformel

C108H93Cl4N29O8

Molekulargewicht

2066.9 g/mol

IUPAC-Name

3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(4-methylphenyl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide

InChI

InChI=1S/3C27H23ClN8O2.C27H24ClN5O2/c2*1-18-7-11-26-31-25(32-35(26)16-18)15-24(37)22(13-19-5-3-2-4-6-19)30-27(38)12-8-20-14-21(28)9-10-23(20)36-17-29-33-34-36;1-18-11-12-35-26(13-18)31-25(32-35)16-24(37)22(14-19-5-3-2-4-6-19)30-27(38)10-7-20-15-21(28)8-9-23(20)36-17-29-33-34-36;1-19-7-9-21(10-8-19)16-26(34)24(15-20-5-3-2-4-6-20)30-27(35)14-11-22-17-23(28)12-13-25(22)33-18-29-31-32-33/h2*2-12,14,16-17,22H,13,15H2,1H3,(H,30,38);2-13,15,17,22H,14,16H2,1H3,(H,30,38);2-14,17-18,24H,15-16H2,1H3,(H,30,35)

InChI-Schlüssel

ZSJYLJDUCRBLEX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=CC(=C3)Cl)N4C=NN=N4.CC1=CC2=NC(=NN2C=C1)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Microbial Cultivation and Enzyme Expression

The initial step in cephalosporinase preparation involves cultivating bacteria, typically Escherichia coli strains that harbor resistance genes encoding the enzyme. According to research, E. coli strains containing the bla CMY gene are grown in nutrient-rich media such as brain heart infusion broth or SOB broth supplemented with antibiotics like ampicillin to maintain selective pressure (see source). Cultures are incubated at optimal temperatures, generally around 37°C, with agitation to promote bacterial growth and enzyme expression.

Cell Harvesting and Lysis

Post-incubation, bacterial cells are harvested via centrifugation at approximately 4,000 rpm for 15 minutes. The cell pellet is resuspended in a suitable buffer, often 50 mM Tris buffer at pH 7.4, to facilitate cell lysis. Enzymatic lysis is performed using lysozyme, which degrades bacterial cell walls, combined with EDTA to destabilize the outer membrane and DNase to reduce viscosity caused by nucleic acids (see source). The lysate is then subjected to centrifugation to separate soluble proteins, including cephalosporinase, from cell debris.

Protein Purification Techniques

The purification process typically employs multiple chromatographic steps to isolate cephalosporinase to homogeneity:

  • Ion-Exchange Chromatography: Using a CM-Sephadex column, which exploits the enzyme's isoelectric point (pH 8.7), allows for selective binding and elution based on charge interactions (see source).

  • Size-Exclusion Chromatography: Further purification is achieved using gel filtration columns such as Sephadex G-100 or HiLoad Superdex 75. These columns separate proteins based on molecular size, with cephalosporinase exhibiting a molecular weight of approximately 39,000 Daltons, as determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) (see source).

  • Affinity and Additional Purification: In some protocols, affinity chromatography or isoelectric focusing may be employed to enhance purity, especially when preparing enzyme for kinetic or structural studies.

Enzyme Characterization

Following purification, the enzyme's activity is assessed using substrates such as cephaloridine. Optimal pH and temperature conditions are determined, with cephalosporinase showing peak activity around pH 8.0 and 36°C. The enzyme's specific activity, molecular weight, and isoelectric point are characterized to confirm purity and functional integrity.

Summary Table of Preparation Methods

Step Technique Purpose Conditions/Notes
Microbial cultivation Bacterial growth in nutrient broth Enzyme expression E. coli with bla CMY gene, 37°C, agitation
Cell harvesting Centrifugation Collect bacterial cells 4,000 rpm, 15 min
Cell lysis Lysozyme, EDTA, DNase Release soluble enzymes Buffer pH 7.4, room temperature, 30-60 min
Protein purification Ion-exchange chromatography Isolate cephalosporinase CM-Sephadex, pH 8.7
Protein purification Size-exclusion chromatography Further purification Sephadex G-100 or Superdex 75
Enzyme characterization SDS-PAGE, activity assays Confirm purity and activity 36°C, pH 8.0

Analyse Chemischer Reaktionen

Types of Reactions

Cephalosporinase primarily catalyzes the hydrolysis of the β-lactam ring in cephalosporins. This reaction involves the addition of a water molecule to the β-lactam ring, leading to its cleavage and the formation of an inactive product .

Common Reagents and Conditions

The hydrolysis reaction catalyzed by cephalosporinase typically occurs under mild conditions, such as physiological pH and temperature. The enzyme requires the presence of water as a reactant and does not require any additional cofactors .

Major Products Formed

The major product formed from the hydrolysis of cephalosporins by cephalosporinase is an inactive compound that lacks the antibacterial activity of the parent cephalosporin .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Understanding Resistance Mechanisms: Cephalosporinases are a key mechanism of bacterial resistance to β-lactam antibiotics . Studying these enzymes helps in understanding the molecular basis of antibiotic resistance, which is crucial for developing new antibiotics and strategies to combat resistance [2, 3].
  • Detection of Cephalosporinase Production: Matrix-assisted laser desorption ionization–time of flight mass spectrometry (MALDI-TOF MS) is used to detect cephalosporinase production in clinical isolates . This method allows for the rapid and accurate identification of bacteria producing these enzymes, which is important for infection control and antibiotic stewardship .
  • Development of Enzyme Inhibitors: Research is focused on developing novel enzyme inhibitors, such as avibactam, that can inhibit serine β-lactamases, including class C cephalosporinases . These inhibitors can restore the effectiveness of β-lactam antibiotics against resistant bacteria .
  • Antibacterial Prodrugs: Cephalosporin-antibiotic conjugates are being developed as antibacterial prodrugs . These conjugates utilize the cephalosporinase enzyme to release active agents, offering a targeted approach to combat resistant bacteria .

Case Studies

  • Acinetobacter baumannii : An AmpC-type β-lactamase, ADC-33, was identified in Acinetobacter baumannii, conferring high-level resistance to expanded-spectrum cephalosporins and monobactams . ADC-33 exhibited a Pro210Arg substitution and a duplication of an Ala residue at position 215, which contributed to its extended-spectrum activity. Site-directed mutagenesis confirmed the role of these substitutions in its ESAC property .
  • Klebsiella pneumoniae : A Klebsiella pneumoniae strain resistant to cefoxitin and oxyimino-cephalosporins was found to harbor a plasmid-mediated cephalosporinase, DHA-2 . DHA-2 shared high amino acid identity with the AmpC enzyme of Morganella morganii and was inducible due to an ampR regulatory gene .
  • Enterobacteriaceae: Studies have utilized MALDI-TOF MS to detect CMY-2-like cephalosporinases in Enterobacteriaceae clinical isolates . The detection of specific peaks corresponding to CMY-2-like, ACC-4, and DHA-1 enzymes indicates that MALDI-TOF MS can differentiate diverse groups of acquired AmpC-type cephalosporinases .

Data Table

EnzymeOrganismResistance ProfileMechanism
ADC-33Acinetobacter baumanniiHigh-level resistance to expanded-spectrum cephalosporins and monobactams (ceftazidime, cefepime, and aztreonam)Pro210Arg substitution and Ala residue duplication at position 215
DHA-2Klebsiella pneumoniaeResistance to cefoxitin and oxyimino-cephalosporinsPlasmid-mediated; inducible
CMY-2Citrobacter freundiiResistance to β-lactam antibioticsProduction of CMY-2-like cephalosporinases
ACC-typeHafnia alveiResistance to expanded-spectrum cephalosporins (ceftazidime, cefotaxime, sometimes cefpirome); susceptibility to cefepime and inhibition by cefoxitinPlasmid-encoded enzymes

Challenges and Future Directions

Despite the advances in understanding and combating cephalosporinases, several challenges remain:

  • Emergence of New Variants: The continuous evolution of bacteria leads to the emergence of new cephalosporinase variants with increased resistance to antibiotics .
  • Dissemination of Resistance Genes: The spread of plasmid-mediated cephalosporinases facilitates the rapid dissemination of resistance genes among different bacterial species .
  • Complex Resistance Mechanisms: Bacteria often employ multiple resistance mechanisms, including cephalosporinase production and porin loss, making treatment more challenging .

Future research should focus on:

  • Developing broad-spectrum β-lactamase inhibitors: Creating inhibitors that can effectively target multiple classes of β-lactamases .
  • Improving detection methods: Developing more rapid and sensitive methods for detecting cephalosporinase production in clinical settings .
  • Investigating novel antibacterial agents: Exploring alternative antibacterial agents that are not affected by cephalosporinases .
  • Implementing antibiotic stewardship programs: Promoting the appropriate use of antibiotics to minimize the selection and spread of resistance .

Wirkmechanismus

Cephalosporinase exerts its effects by hydrolyzing the β-lactam ring of cephalosporin antibiotics. The enzyme binds to the antibiotic and catalyzes the cleavage of the β-lactam ring, rendering the antibiotic inactive. The molecular targets of cephalosporinase are the β-lactam rings present in cephalosporin antibiotics .

Vergleich Mit ähnlichen Verbindungen

Plasmid-Mediated vs. Chromosomal Cephalosporinases

  • Plasmid-Mediated (e.g., CMY, FOX) :
    • CMY-9, identified in Escherichia coli, shares 64% nucleotide identity with chromosomal blaCepH but is mobilized via integrons and plasmids .
    • FOX-4, a cephamycinase, demonstrates conformational flexibility when binding inhibitors like BATSIs, enabling hydrolysis of cefoxitin .
  • Chromosomal (e.g., AmpC, ADC): Overexpression of chromosomal AmpC in P. aeruginosa drives carbapenem resistance and MDR phenotypes . ADC-30 in A. baumannii co-occurs with OXA-23 carbapenemase, exacerbating resistance to β-lactams .

Mutation-Driven Resistance Mechanisms

  • Mutations in ampD (a regulator of AmpC expression) are linked to cephalosporin resistance in Enterobacter cloacae .
  • Substitutions in Ω-loop residues (e.g., Ala60Val in AmpD) alter substrate affinity and enzyme stability .

Interaction with Efflux Pumps

In A. baumannii, reduced susceptibility to cefepime is mediated by:

  • Cephalosporinase Activity : Primary resistance mechanism in strains with functional AmpC .
  • AdeABC Efflux Pump : Plays a secondary role when cephalosporinase activity is absent or low .

Key Research Findings

Genetic Mobility : The IncI1 plasmid carrying blaCTX-M-15 (a broad-spectrum cephalosporinase) has spread among Shigella sonnei and E. coli O104:H4, highlighting the risk of interspecies resistance gene transfer .

Structural Insights : FOX-4’s conformational flexibility allows it to accommodate diverse β-lactams, complicating inhibitor design .

Co-resistance Patterns : In A. baumannii, ADC-30 and OXA-23 co-production correlates with pan-drug resistance, limiting therapeutic options .

Challenges and Clinical Implications

  • False Positives in Diagnostics: Chromosomal AmpC hyperproduction in Pseudomonas spp. can yield false-positive carbapenemase test results .
  • Inhibitor Development : BATSIs show promise against class C enzymes but require optimization for broad-spectrum efficacy .

Biologische Aktivität

Cephalosporinases are a class of β-lactamases that hydrolyze cephalosporins and are primarily produced by various Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and members of the Enterobacteriaceae family. Their biological activity is critical in understanding antibiotic resistance mechanisms, particularly in clinical settings where infections caused by resistant strains pose significant treatment challenges.

Cephalosporinases act by breaking down the β-lactam ring of cephalosporins, rendering these antibiotics ineffective. The enzymatic activity can be characterized by several parameters:

  • Substrate Specificity : Different cephalosporinases exhibit varying degrees of activity against first, second, and extended-spectrum cephalosporins.
  • Induction : The expression of cephalosporinases can be induced by exposure to specific β-lactams, such as cefoxitin and cloxacillin, leading to increased resistance levels in bacterial populations.

Classification of Cephalosporinases

Cephalosporinases are classified into several groups based on their genetic and biochemical characteristics:

  • Class A β-lactamases : Includes enzymes like TEM and SHV that can hydrolyze cephalosporins.
  • Class C (AmpC) β-lactamases : Typically chromosomally encoded and can confer resistance to a broad range of cephalosporins.
  • Extended-Spectrum Cephalosporinases (ESACs) : Variants that have evolved to hydrolyze newer cephalosporins, such as cefepime and cefpirome.

Case Studies

  • Acinetobacter baumannii : A study characterized a new AmpC variant that exhibited broadened substrate activity towards fourth-generation cephalosporins. This variant was identified in clinical isolates resistant to cefepime and cefpirome, highlighting the role of genetic mutations in enhancing resistance profiles .
  • Pseudomonas aeruginosa : Research indicated that certain strains possess AmpC-type β-lactamases with high-level resistance to expanded-spectrum cephalosporins. These enzymes were shown to effectively hydrolyze multiple β-lactams, necessitating the need for alternative treatment options .

Kinetic Studies

Kinetic parameters such as KmK_m (Michaelis constant) and kcatk_{cat} (turnover number) are crucial for understanding enzyme efficiency. For instance, the ADC-33 enzyme from A. baumannii demonstrated significantly higher catalytic efficiency against ceftazidime compared to regular AmpC variants, indicating its classification as an ESAC .

Data Tables

The following table summarizes the resistance profiles associated with various cephalosporinase-producing strains:

OrganismCephalosporin ResistanceNotable Enzyme Variant
Acinetobacter baumanniiCeftazidime (MIC ≥ 256 mg/L)ADC-33
Pseudomonas aeruginosaCefepime (MIC = 128 mg/L)ESAC variant
Enterobacter aerogenesCefepime (MIC = 32 mg/L)ESAC with Val291Gly

Clinical Implications

The emergence of cephalosporinase-producing bacteria has significant implications for clinical microbiology and infectious disease management:

  • Increased Treatment Failures : Infections caused by these resistant organisms often result in treatment failures with standard β-lactam antibiotics.
  • Need for Surveillance : Continuous monitoring of resistance patterns is essential for guiding empirical therapy in hospital settings.
  • Development of New Inhibitors : Research into β-lactamase inhibitors is critical for restoring the efficacy of existing antibiotics against resistant strains.

Q & A

Q. How can researchers integrate multi-omics data to study cephalosporinase evolution?

  • Methodological Answer : Combine genomic data (SNPs in ampC regulatory regions), transcriptomic profiles (gene expression under drug pressure), and proteomic data (enzyme abundance). Use machine learning (e.g., random forest) to identify predictors of resistance evolution .

Tables for Key Methodological Parameters

Parameter Measurement Technique Example Application Reference
Enzyme activity (kcatk_{cat})Spectrophotometric hydrolysis assaysQuantifying aztreonam hydrolysis by mutant enzymes
MIC shiftsBroth microdilution (CLSI guidelines)Correlating enzyme expression with resistance
Structural interactionsX-ray crystallographyResolving inhibitor binding to Ser-64

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